
Quinoxaline-5-carbaldehyde
Vue d'ensemble
Description
Quinoxaline-5-carbaldehyde is an organic compound that is used in a variety of scientific research applications. It is a colorless solid with a melting point of 183-185°C and a boiling point of 230°C. It is a derivative of quinoxaline, a heterocyclic aromatic compound with two fused benzene rings. This compound is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Applications De Recherche Scientifique
Molécules bioactives
Les échafaudages de quinoxaline ont été largement utilisés dans la conception et le développement de nombreuses molécules bioactives . Ces molécules ont une large gamme d'activités biologiques, ce qui en fait un sujet de recherche approfondie .
Teintures
Les dérivés de quinoxaline ont été utilisés dans la création de diverses teintures . La structure chimique unique de la quinoxaline permet une large gamme de variations de couleur, ce qui en fait un composant polyvalent dans la synthèse des teintures .
Matériaux fluorescents
Les composés à base de quinoxaline ont été utilisés dans le développement de matériaux fluorescents . Ces matériaux ont des applications dans divers domaines, notamment la bio-imagerie et la technologie des capteurs .
Matériaux électroluminescents
Les dérivés de quinoxaline ont été utilisés dans la création de matériaux électroluminescents . Ces matériaux sont utilisés dans des dispositifs tels que les diodes électroluminescentes organiques (OLED), contribuant aux progrès de la technologie d'affichage .
Sensibilisateurs organiques pour applications de cellules solaires
Les échafaudages de quinoxaline ont été utilisés dans le développement de sensibilisateurs organiques pour applications de cellules solaires . Ces sensibilisateurs sont essentiels pour améliorer l'efficacité des cellules solaires
Mécanisme D'action
Target of Action
Quinoxaline-5-carbaldehyde, like other quinoxaline derivatives, has been found to exhibit a wide range of biological activities . It interacts with various targets, receptors, and microorganisms . .
Mode of Action
Quinoxaline derivatives are known to interact with their targets, leading to various changes that contribute to their biological activities .
Biochemical Pathways
Quinoxaline derivatives have been reported to influence various biochemical processes .
Result of Action
Quinoxaline derivatives have been reported to exhibit various pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial activities .
Safety and Hazards
Quinoxaline-5-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective equipment, avoiding breathing in dust/fume/gas/mist/vapors/spray, and using the compound only outdoors or in a well-ventilated area .
Analyse Biochimique
Biochemical Properties
Quinoxaline-5-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to enzymes such as oxidoreductases, which are responsible for catalyzing oxidation-reduction reactions. The aldehyde group in this compound can form covalent bonds with the active sites of these enzymes, leading to inhibition or modulation of their activity . Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, for instance, it has been observed to induce apoptosis, a programmed cell death mechanism, by activating specific signaling pathways . This compound also affects gene expression by modulating transcription factors and other regulatory proteins. In immune cells, this compound can alter cytokine production, thereby influencing the immune response. Furthermore, it impacts cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, including enzymes and receptors, through covalent and non-covalent interactions . For example, the aldehyde group can form Schiff bases with amino groups in proteins, leading to enzyme inhibition or activation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins. These interactions result in changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH levels . Over time, the degradation products of this compound may exhibit different biological activities, which can influence the overall effects on cellular function. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, while exceeding this threshold can lead to adverse effects. These findings highlight the importance of dosage optimization in the use of this compound for therapeutic purposes.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways includes its oxidation by aldehyde dehydrogenases to form quinoxaline-5-carboxylic acid . This metabolic conversion is crucial for the detoxification and elimination of the compound from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its binding to plasma proteins, which can modulate its bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For instance, the presence of nuclear localization signals can direct this compound to the nucleus, where it can interact with DNA and transcription factors. Similarly, mitochondrial targeting signals can facilitate its accumulation in mitochondria, affecting cellular respiration and energy production.
Propriétés
IUPAC Name |
quinoxaline-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-7-2-1-3-8-9(7)11-5-4-10-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGYMORBKJLAQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342505 | |
| Record name | Quinoxaline-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141234-08-4 | |
| Record name | 5-Quinoxalinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141234-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoxaline-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





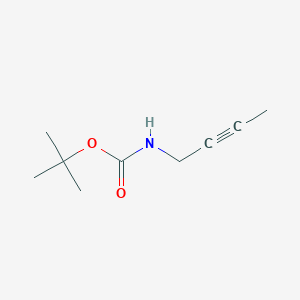
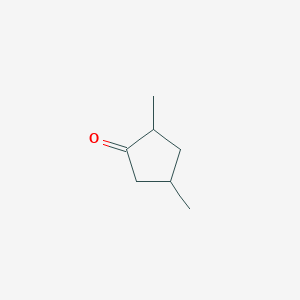


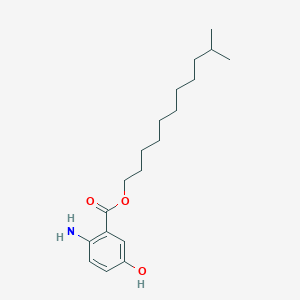

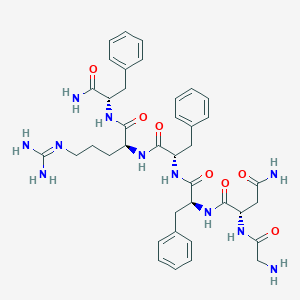

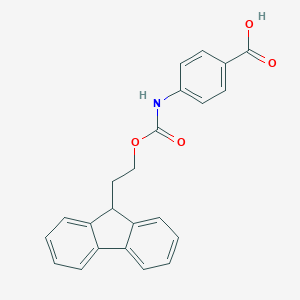

![Methanone, bis(benzo[b]thien-2-yl)-](/img/structure/B130069.png)
